2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine
Overview
Description
The compound “2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine” is a benzazepine that is 2,3,4,5-tetrahydro-3-benzazepine bearing a phenyl substituent at position 1 and two hydroxy substituents at positions 7 and 8 . It is a selective D1 dopamine receptor agonist used primarily as a research tool .
Synthesis Analysis
The resolution of the unique dopamine receptor agonist 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine was achieved by a stereospecific multistep conversion of the readily separated enantiomers of its O,O,N-trimethylated precursor .Molecular Structure Analysis
The molecular formula of the compound is C16H17NO2 . The IUPAC name is 5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol . The InChI is InChI=1S/C16H17NO2/c18-15-8-12-6-7-17-10-14 (13 (12)9-16 (15)19)11-4-2-1-3-5-11/h1-5,8-9,14,17-19H,6-7,10H2 .Chemical Reactions Analysis
The 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines form a series of compounds having a high affinity at the D1 dopamine receptor . The 6-chloro derivative has been previously shown to have enhanced affinity, selectivity, and agonist activity .Physical And Chemical Properties Analysis
The molecular weight of the compound is 255.31 g/mol . The compound is a member of catechols and a secondary amino compound .Scientific Research Applications
Dopaminergic Activity
2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine and its derivatives have been extensively studied for their dopaminergic activity. Research indicates their potential as agonists for central and peripheral dopamine receptors. These compounds have shown promising effects in various assays, including dopaminergic activity determination in anesthetized dogs and rotational effects in rats with lesions in the substantia nigra. Additionally, they have been evaluated for their ability to stimulate rat striatal adenylate cyclase in vitro, demonstrating significant central dopaminergic activity (Pfeiffer et al., 1982).
High-Affinity D1 Dopamine Receptor Ligands
The 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines form a series of compounds with high affinity at the D1 dopamine receptor. The 6-chloro and 6-bromo derivatives, in particular, have been studied for their affinity for the D1 receptor. These studies have highlighted the potential of these compounds as candidates for further in vivo studies (Neumeyer et al., 1991).
Synthesis and Chemical Properties
The synthesis and chemical properties of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives have been a subject of research. One study describes the synthesis of phenolic 1-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives via the intramolecular Barbier reaction, which is a key reaction step in their synthesis (Kihara et al., 2005).
Tritium Labeling for Research
The compound has also been synthesized in both racemic mono and enantiomerically pure ditritiated forms, which is significant for research purposes. Tritium labeling allows for the tracing and studying of these compounds' pathways and interactions within biological systems (Landvatter et al., 1987).
Bridged-Ring Nitrogen Compounds
Research into bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues has been conducted. These studies have contributed to the understanding of the compound's interaction with dopaminergic systems and its potential therapeutic applications (Gentles et al., 1991).
D1 Dopamine Receptor Antagonists
The compound and its derivatives have been investigated as selective high-affinity D1 dopamine receptor antagonists. These studies have explored the structure-activity relationship and have identified 3-allylbenzazepines as potential high-affinity selective D1 antagonists (Baindur et al., 1992).
Future Directions
There is ongoing research into the properties and potential applications of this compound. For example, the compound’s dopaminergic activity has been evaluated , and its synthesis has been achieved . Future research may focus on further understanding its mechanism of action and potential therapeutic uses.
properties
IUPAC Name |
5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,17-19H,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDKOGFHZYMDMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894836 | |
Record name | (+/-)- SKF 38393 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10894836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine | |
CAS RN |
67287-49-4 | |
Record name | SKF 38393 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67287-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)- SKF 38393 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10894836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SKF-38393 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7TF327S2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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